

EHT 5372: A Potent Inhibitor of DYRK1A-Mediated Tau Phosphorylation

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Compound of Interest

Compound Name: **EHT 5372**

Cat. No.: **B607280**

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of **EHT 5372** on Tau phosphorylation. **EHT 5372** is a highly potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key enzyme implicated in the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease and other tauopathies. [1][2] This document details the mechanism of action of **EHT 5372**, presents its quantitative effects on Tau phosphorylation, provides detailed experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.

Introduction to EHT 5372 and its Target, DYRK1A

EHT 5372, chemically known as methyl 9-(2,4-dichlorophenylamino) thiazolo[5,4-f]quinazoline-2-carbimidate, has emerged as a significant research compound due to its potent and selective inhibition of DYRK1A. [1][2] DYRK1A is a protein kinase that plays a crucial role in neuronal development and function. [3][4] However, its overactivity is linked to the pathological hyperphosphorylation of Tau protein. [3] DYRK1A phosphorylates Tau at several residues, which "primes" it for subsequent phosphorylation by other kinases like GSK-3 β , leading to the formation of neurofibrillary tangles (NFTs), a core pathology in Alzheimer's disease. [4][5] **EHT 5372**'s ability to selectively inhibit DYRK1A makes it a valuable tool for studying Tau pathology and a potential therapeutic candidate for tauopathies. [1][2]

Quantitative Data on EHT 5372 Activity

The potency and selectivity of **EHT 5372** have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of **EHT 5372** against DYRK Family and Other Kinases

Kinase	IC50 (nM)
DYRK1A	0.22
DYRK1B	0.28
DYRK2	10.8
DYRK3	93.2
CLK1	22.8
CLK2	88.8
CLK4	59.0
GSK-3 α	7.44
GSK-3 β	221

Data sourced from MedChemExpress and Coutadeur et al., 2015.[2][6]

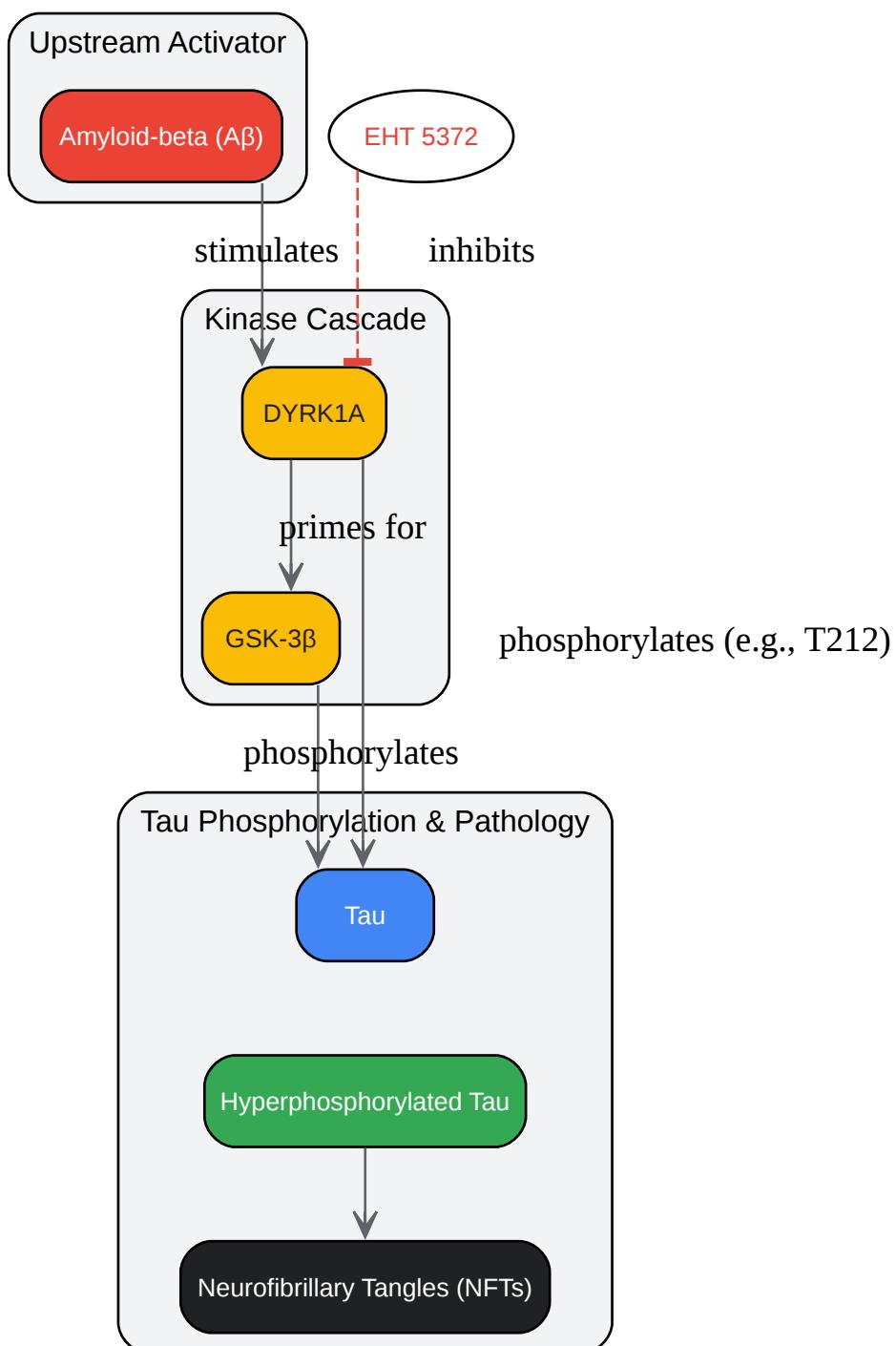
Table 2: Effect of **EHT 5372** on Tau Phosphorylation in Cellular Assays

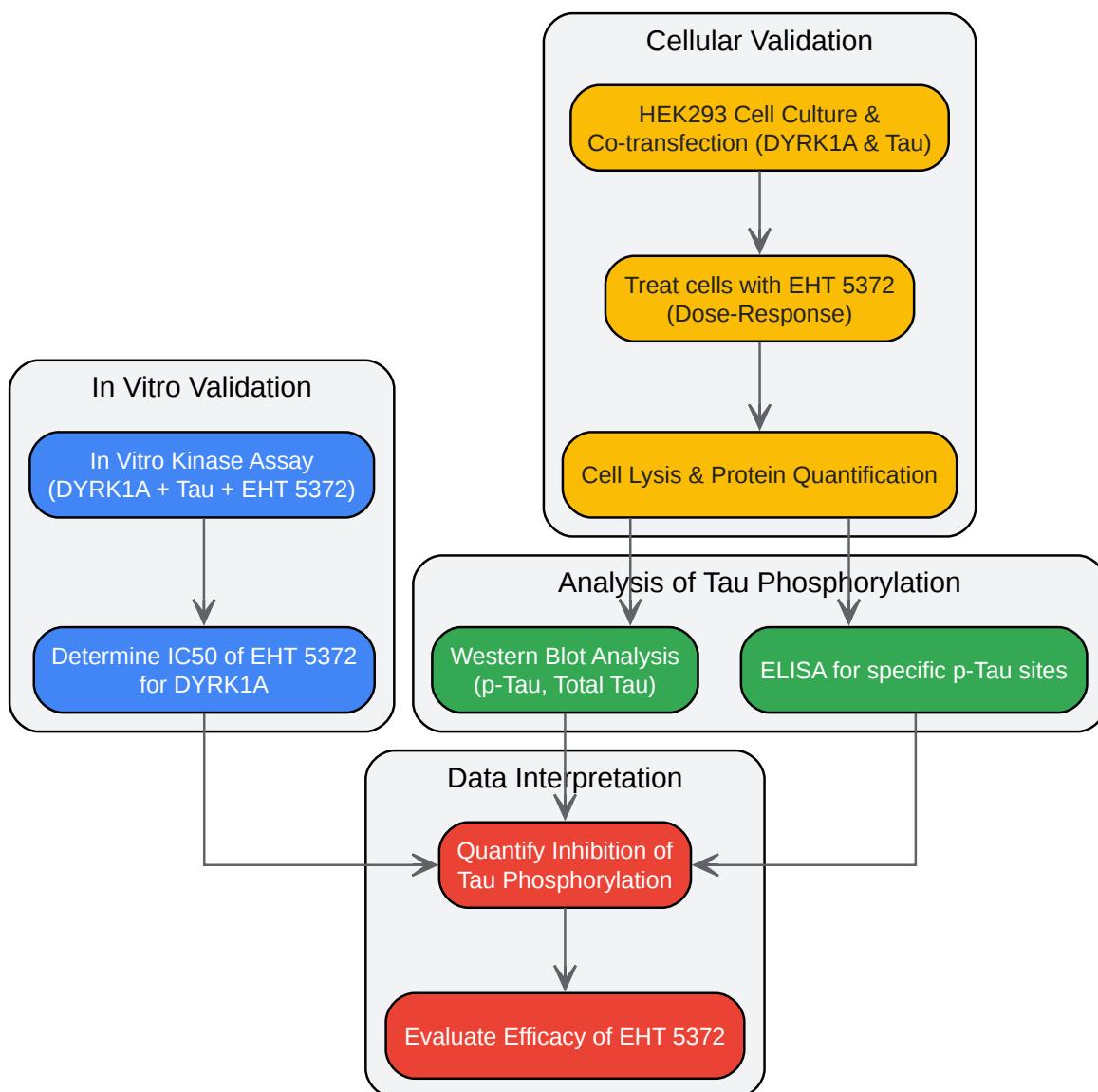
Phosphorylation Site	Assay Type	EHT 5372 Concentration	Inhibition
pS396-Tau	HEK293 cells (DYRK1A/Tau co-transfected)	1.7 μ M (IC50)	50%
pS396-Tau	HEK293 cells (DYRK1A/Tau co-transfected)	Dose-dependent	Yes
T231	HEK293 cells (DYRK1A/Tau co-transfected)	Dose-dependent	Yes
AT8 (S202/T205)	HEK293 cells (DYRK1A/Tau co-transfected)	Dose-dependent	Yes
T212	HEK293 cells (DYRK1A/Tau co-transfected)	Dose-dependent	Yes

Data represents a summary of findings from Coutadeur et al., 2015 and MedChemExpress.[\[6\]](#) [\[7\]](#)

Signaling Pathway of DYRK1A-Mediated Tau Phosphorylation

EHT 5372 acts by inhibiting DYRK1A, which is a critical kinase in the pathway leading to Tau hyperphosphorylation. Amyloid-beta (A β) peptides, another hallmark of Alzheimer's disease, can stimulate DYRK1A activity, thus linking the two major pathologies. The following diagram illustrates this signaling cascade.





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